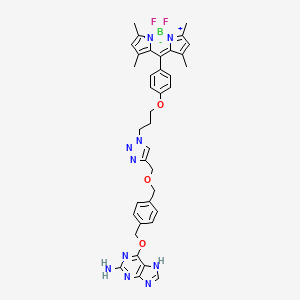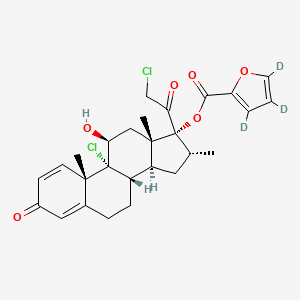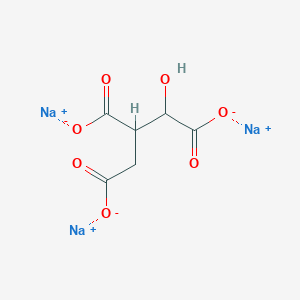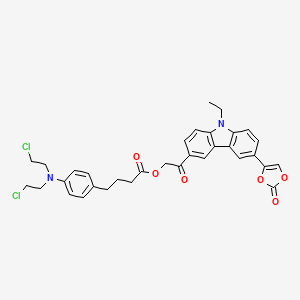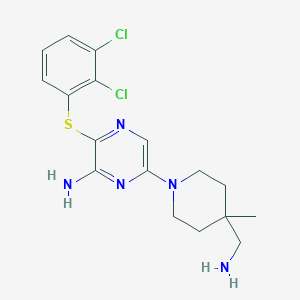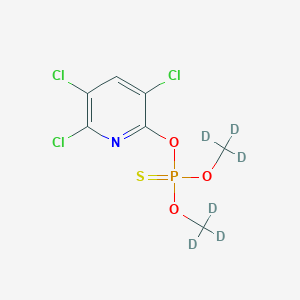
Cabotegravir-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cabotegravir-d3 is a deuterated form of cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of human immunodeficiency virus (HIV) infection. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is particularly significant in the context of long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cabotegravir-d3 involves multiple steps, starting from commercially available starting materialsOne common method involves the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cabotegravir-d3 undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Cabotegravir-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of cabotegravir.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to develop long-acting injectable formulations for HIV pre-exposure prophylaxis and treatment.
Industry: Applied in the pharmaceutical industry to enhance the stability and efficacy of drug formulations
Wirkmechanismus
Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV. This enzyme is responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. By binding to the active site of the integrase enzyme, this compound prevents the strand transfer of viral DNA, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar chemical structure and mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV infection.
Elvitegravir: A once-daily integrase inhibitor used in combination with other antiretroviral agents
Uniqueness of Cabotegravir-d3
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it particularly suitable for long-acting injectable formulations, providing a significant advantage over other integrase inhibitors that require more frequent dosing .
Eigenschaften
Molekularformel |
C19H17F2N3O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1/i1D3 |
InChI-Schlüssel |
WCWSTNLSLKSJPK-FYQNUEFUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Kanonische SMILES |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)

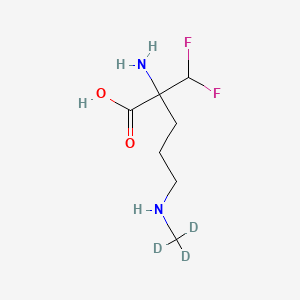
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
